molecular formula C12H13BrF3N B1449854 1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine CAS No. 1994230-61-3

1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine

Cat. No. B1449854
CAS RN: 1994230-61-3
M. Wt: 308.14 g/mol
InChI Key: KDVYIICPIMNBHY-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “3-Bromo-5-fluorobenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) that is substituted with bromine and fluorine atoms.


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperidine ring, with the 1-position attached to the benzyl group. The benzyl group would have bromine and fluorine substitutions at the 3 and 5 positions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom on the benzyl group could be replaced by a nucleophile in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine and fluorine atoms and the piperidine ring would influence properties such as polarity, solubility, boiling point, and melting point .

Scientific Research Applications

  • Chemical Synthesis and Fluorinated Compounds

    • Difluoropiperidines are significant in organic and medicinal chemistry due to their properties and potential applications. One study describes a new synthetic pathway for valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines, which are synthesized via electrophilic fluorination. This methodology was also applied to synthesize N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid, indicating the compound's relevance in developing novel amino acids and potentially expanding the scope of medicinal chemistry (Verniest et al., 2008).
    • Another study focused on the synthesis of 4-substituted 3,3-difluoropiperidines, exploring synthetic strategies for these compounds. The research resulted in synthesizing various difluoropiperidine derivatives, including N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine. These compounds are highlighted for their potential as building blocks in medicinal chemistry, pointing to the versatile applications of difluoropiperidine derivatives in drug development and other chemical syntheses (Surmont et al., 2010).
  • Advanced Material Synthesis

    • A research study on the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base synthesized and characterized novel compounds. These compounds showed promising properties as photosensitizers, with applications in photodynamic therapy, especially for cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them potent candidates for Type II photosensitizers in photodynamic therapy, demonstrating the compound's relevance in developing novel materials for medical applications (Pişkin et al., 2020).
  • Pharmaceutical Chemistry and Drug Synthesis

    • The synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate was detailed in a study, outlining a multi-stage process starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde. This compound is an intermediate in the synthesis of HIV-1 integrase inhibitors, highlighting its role in the development of antiviral medications and its importance in pharmaceutical chemistry (Boros et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It would depend on the intended use of the compound.

Safety and Hazards

As with any chemical compound, handling “1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine” would require appropriate safety measures. Based on the Safety Data Sheet for a similar compound, it may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3N/c13-10-5-9(6-11(14)7-10)8-17-3-1-12(15,16)2-4-17/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVYIICPIMNBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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